An In-depth Technical Guide to 3-Fluoro-2-methyl-4-nitrophenol (CAS 1804491-81-3)
An In-depth Technical Guide to 3-Fluoro-2-methyl-4-nitrophenol (CAS 1804491-81-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Fluoro-2-methyl-4-nitrophenol, a substituted nitrophenol with potential applications in medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific compound, this document combines information from a commercial supplier with extrapolated data from structurally related analogs to offer a predictive and practical resource for laboratory professionals.
Chemical Identity and Properties
3-Fluoro-2-methyl-4-nitrophenol is a multifaceted aromatic compound featuring a phenol backbone substituted with a fluorine atom, a methyl group, and a nitro group. These functionalities are expected to impart unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1804491-81-3 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Inferred to be a light yellow to brown solid, typical for nitrophenols. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |
| Storage | Store in a cool, dry, and well-ventilated area. | [2] |
Synthesis and Manufacturing
A general workflow for this synthesis is proposed below:
Caption: Proposed synthesis workflow for 3-Fluoro-2-methyl-4-nitrophenol.
Experimental Protocol: Hypothetical Synthesis
The following is a generalized, hypothetical protocol for the synthesis of 3-Fluoro-2-methyl-4-nitrophenol based on standard nitration procedures for phenols.[6][7][8]
Materials:
-
3-Fluoro-2-methylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine
-
Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-fluoro-2-methylphenol in a minimal amount of a suitable solvent, such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0°C.
-
In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the phenol solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 3-Fluoro-2-methyl-4-nitrophenol.
Applications in Research and Drug Discovery
Substituted nitrophenols are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the nitro group allows for further chemical modifications, most notably its reduction to an amine, which can then be used in various coupling reactions to build more complex molecular architectures.
The fluorine atom in 3-Fluoro-2-methyl-4-nitrophenol is of particular interest in drug design. The incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic properties.[9][10][11]
Potential Signaling Pathway Involvement
Given the utility of fluorinated aromatic compounds as intermediates in the development of kinase inhibitors, it is plausible that derivatives of 3-Fluoro-2-methyl-4-nitrophenol could be synthesized to target various signaling pathways implicated in diseases such as cancer.[12]
Caption: Role as a building block in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Fluoro-2-methyl-4-nitrophenol is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related nitrophenols, which are generally classified as harmful or toxic.[2][13][14]
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.
Supplier Information
3-Fluoro-2-methyl-4-nitrophenol (CAS 1804491-81-3) is available from specialized chemical suppliers. As of early 2026, Chemcia Scientific, LLC lists this compound in their catalog.[1] Researchers should contact suppliers directly to obtain a certificate of analysis and the most current safety information before purchase and use.
References
- Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. (2026, January 18).
- Application of (3-Amino-5-fluoro-2-nitrophenyl)methanol in Medicinal Chemistry. Benchchem.
- A Convenient Method for Synthesizing Modified 4-Nitrophenols. American Chemical Society.
- Ortho and Paranitrophenol : Organic synthesis. (2024, February 25). YouTube.
- How can we convert phenol to nitro substituted phenol? (2020, August 6). Quora.
- Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.com.
- US Patent for Preparation of p-nitrophenolic compounds. (n.d.). Google Patents.
- 3-Fluoro-4-nitrophenol 99 394-41-2. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2010, May 20).
- 3-Fluoro-2-methyl-4-nitro-phenol-Information-Chemcia Scientific, LLC. (2026, February 4).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 3-fluoro-4-methyl-2-nitrophenol | 1804052-38-7. ChemicalBook.
- CERTIFICATE OF ANALYSIS. Matrix Scientific.
- US Patent for Preparation of 3-trifluoromethyl-4-nitrophenol. (n.d.). Google Patents.
- The Chemical Properties and Applications of 3-Fluoro-2-methylphenol. (2026, February 24).
- CN Patent for Production method of 3-fluoro-4-nitrophenol. (n.d.). Google Patents.
- CAS 394-41-2: 3-Fluoro-4-nitrophenol. CymitQuimica.
- SAFETY DATA SHEET - ThermoFisher. (2015, February 6).
- Applications of Fluorine in Medicinal Chemistry. (2015, July 22). ACS Publications.
- 3-Fluoro-2-nitrophenol - Safety Data Sheet. (2026, January 17). ChemicalBook.
- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
- 3-Fluoro-4-nitrophenol | CAS 394-41-2. SCBT - Santa Cruz Biotechnology.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). PMC - NIH.
- 3-Fluoro-2-methylphenol | C7H7FO | CID 302628. PubChem - NIH.
- 3-Fluoro-2-methylphenol | 443-87-8. Sigma-Aldrich.
- US Patent for Selective nitration of phenol derivatives. (n.d.). Google Patents.
- 3-Methyl-4-nitrophenol chemical structure and synthesis. Benchchem.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.
- Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015, January 13). RSC Publishing.
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